molecular formula C20H22N4O4S2 B2731245 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-94-2

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2731245
CAS No.: 533871-94-2
M. Wt: 446.54
InChI Key: LNKALQCKSSNYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Biological Activity

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 892852-84-5) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial properties, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C₂₃H₂₇N₃O₃S₂
  • Molecular Weight : 457.6 g/mol

Structural Features

The compound features a benzamide core substituted with a cyclohexyl-N-methylsulfamoyl group and a thiophene-linked 1,3,4-oxadiazole moiety. This unique structure is believed to contribute to its biological activity.

Antibacterial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens.

Case Study: Activity Against Neisseria gonorrhoeae

A related compound in the oxadiazole-benzamide class demonstrated potent activity against Neisseria gonorrhoeae, a significant public health threat due to rising antibiotic resistance. These compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

The proposed mechanism of action for these benzamide derivatives involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of the oxadiazole ring is crucial for enhancing the interaction with bacterial targets.

Toxicity Studies

In toxicity assessments using zebrafish embryos, compounds with structural similarities to This compound were found to have low toxicity profiles, indicating their potential for therapeutic use .

Comparative Analysis

Compound NameAntibacterial ActivityMIC (µg/mL)Toxicity Level
HSGN-237High0.25Low
HSGN-238High0.25Low
Target CompoundModerateTBDLow

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-24(15-6-3-2-4-7-15)30(26,27)16-11-9-14(10-12-16)18(25)21-20-23-22-19(28-20)17-8-5-13-29-17/h5,8-13,15H,2-4,6-7H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKALQCKSSNYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.